N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
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Description
Synthesis Analysis
The synthesis of related N-(naphthalen-1-yl)-N'-alkyl oxalamides showcases advanced ligand-based coupling reactions, utilizing low concentrations of catalysts to achieve high turnovers in (hetero)aryl amines production. These reactions occur under mild conditions, highlighting the efficiency and versatility of oxalamide derivatives in organic synthesis (Gao et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl variants, has been determined through various spectroscopic methods and X-ray diffraction, revealing detailed insights into their conformations and intramolecular interactions (Özer et al., 2009).
Chemical Reactions and Properties
A wide range of chemical reactions involving naphthalene derivatives has been explored, demonstrating their reactivity and potential as intermediates in the synthesis of complex molecules. For example, the synthesis of N-(5-(2-cholrobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynephthalen-2-yl) propanamide illustrates the compound's role in forming antibacterial and antifungal agents (Zala et al., 2015).
Physical Properties Analysis
The physical properties, including optical and thermal characteristics of related naphthalene derivatives, have been extensively studied. For instance, the synthesis and characterization of 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl)-[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone revealed its crystalline structure and provided insights into its transparency and thermal stability (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological molecules, of naphthalene derivatives have been a subject of numerous studies. For instance, the study on the synthesis, structural characterizations, and quantum chemical investigations of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone provided comprehensive data on its vibrational assignments, molecular orbitals, and potential as a drug-like molecule (Patil et al., 2021).
Mechanism of Action
The precise mechanism of action for N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide remains an active area of research. Its interactions with biological targets, enzymes, or receptors are yet to be fully understood. Investigating its binding affinity and mode of action will provide valuable insights for therapeutic applications .
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-2-29-21-13-6-5-12-19(21)25-23(28)22(27)24-15-14-20(26)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,20,26H,2,14-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPYFFFNRFZGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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